molecular formula C11H15LiN2O4S B2445652 Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate CAS No. 2287273-10-1

Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate

Cat. No.: B2445652
CAS No.: 2287273-10-1
M. Wt: 278.25
InChI Key: JCGFNCNMDYYAAV-UHFFFAOYSA-M
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Description

Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a lithium ion, a pyridine ring, and a sulfinate group. The presence of the 2-methylpropan-2-yl group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate typically involves multiple steps. One common method includes the reaction of 5-bromomethylpyridine with 2-methylpropan-2-yl chloroformate to form an intermediate compound. This intermediate is then reacted with lithium sulfinate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the sulfinate group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfinate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonate derivatives.

    Reduction: Thiol or sulfide compounds.

    Substitution: Various substituted pyridine or sulfinate derivatives.

Scientific Research Applications

Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfinate group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Lithium sulfinate: A simpler analog with similar reactivity but lacking the pyridine and 2-methylpropan-2-yl groups.

    Pyridine-2-sulfinate: Contains the pyridine ring and sulfinate group but without the lithium ion and 2-methylpropan-2-yl group.

    5-Bromomethylpyridine: A precursor in the synthesis of the target compound, with similar structural features.

Uniqueness

Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate is unique due to its combination of a lithium ion, pyridine ring, and sulfinate group. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S.Li/c1-11(2,3)17-10(14)13-7-8-4-5-9(12-6-8)18(15)16;/h4-6H,7H2,1-3H3,(H,13,14)(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGFNCNMDYYAAV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NCC1=CN=C(C=C1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15LiN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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